2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide

Lipophilicity Drug-likeness Positional isomer differentiation

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide (CAS 832674-58-5) is a synthetic phenoxy-N-phenylacetamide derivative bearing a 5-bromo-2-ethoxy-4-formyl substitution pattern on the phenoxy ring. With the molecular formula C₁₇H₁₆BrNO₄ and a molecular weight of 378.22 g/mol, it belongs to a broader class of substituted phenoxyacetamides that have been investigated for anticancer, P-glycoprotein inhibitory, and α-glucosidase inhibitory activities in medicinal chemistry campaigns.

Molecular Formula C17H16BrNO4
Molecular Weight 378.222
CAS No. 832674-58-5
Cat. No. B2886998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide
CAS832674-58-5
Molecular FormulaC17H16BrNO4
Molecular Weight378.222
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C17H16BrNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21)
InChIKeyIKFHCJTVOGVYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide (CAS 832674-58-5): Core Physicochemical Identity and Procurement Baseline


2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide (CAS 832674-58-5) is a synthetic phenoxy-N-phenylacetamide derivative bearing a 5-bromo-2-ethoxy-4-formyl substitution pattern on the phenoxy ring . With the molecular formula C₁₇H₁₆BrNO₄ and a molecular weight of 378.22 g/mol, it belongs to a broader class of substituted phenoxyacetamides that have been investigated for anticancer, P-glycoprotein inhibitory, and α-glucosidase inhibitory activities in medicinal chemistry campaigns [1][2]. The compound is commercially available at 98% purity from multiple suppliers and is supplied exclusively for research use .

Why 2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide Cannot Be Interchanged with Positional Isomers or N-Substituted Analogs


Within the phenoxy-N-phenylacetamide scaffold family, even subtle alterations to the bromine position, ethoxy placement, or N-phenyl substitution profoundly affect lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding capacity—parameters that directly govern membrane permeability, target binding, and metabolic stability [1]. The 5-bromo-2-ethoxy-4-formyl substitution topology of CAS 832674-58-5 yields a distinct LogP of 3.68 vs. 3.41 for the 2-bromo-6-ethoxy positional isomer (CAS 575449-90-0), corresponding to an approximately 1.9-fold difference in computed octanol-water partition coefficient [2]. In medicinal chemistry programs exploiting this scaffold—such as P-glycoprotein inhibition, where compound 4o showed a 3.0-fold improvement over verapamil in MCF-7/ADR reversal assays—small structural changes dictate whether a compound is active or inactive [1]. Unverified analog substitution therefore risks loss of the specific physicochemical signature required for a given assay or synthetic pathway.

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide: Quantitative Differentiation Evidence Against Closest Analogs


LogP Differentiation: 5-Bromo-2-ethoxy Topology vs. 2-Bromo-6-ethoxy Positional Isomer

The 5-bromo-2-ethoxy-4-formyl substitution pattern of CAS 832674-58-5 produces a computed LogP of 3.6778, compared to 3.41 for the positional isomer 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide (CAS 575449-90-0) [1]. This ΔLogP of +0.27 corresponds to an approximately 1.9-fold higher octanol-water partition coefficient, indicating measurably greater lipophilicity that influences membrane permeation and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness Positional isomer differentiation

Topological Polar Surface Area (TPSA) and Hydrogen Bond Profile Distinguish the 5-Bromo Isomer from N-Substituted Analogs

CAS 832674-58-5 possesses a TPSA of 64.63 Ų with exactly 1 hydrogen bond donor and 4 hydrogen bond acceptors, yielding a TPSA/HBD ratio of 64.63 . This places the compound within the favorable range for blood-brain barrier penetration (TPSA < 90 Ų) while retaining sufficient polarity for aqueous solubility. In contrast, the N-(2-methoxyphenyl) analog (CAS 832673-93-5, C₁₈H₁₈BrNO₅, MW 408.24) introduces an additional oxygen atom, increasing both molecular weight (+30 Da) and hydrogen bond acceptor count, which alters the TPSA and may reduce membrane permeability relative to the parent N-phenyl compound.

Polar surface area Oral bioavailability prediction Scaffold optimization

Phenoxy-N-phenylacetamide Scaffold Class-Level Evidence: P-Glycoprotein Inhibition and Anticancer Activity

The phenoxy-N-phenylacetamide scaffold, to which CAS 832674-58-5 belongs, has demonstrated quantifiable P-glycoprotein (Pgp) inhibitory activity in MCF-7/ADR multidrug-resistant breast cancer cells [1]. In this class, the lead compound 4o achieved a 3.0-fold increased inhibition of Pgp-mediated efflux compared to the reference inhibitor verapamil, and co-treatment with doxorubicin resulted in a significant increase in antitumor effect and inhibition of DNA synthesis [1]. Additionally, related 2-phenoxy-N-phenylacetamide derivatives have shown IC₅₀ values below 20 μM against multiple human cancer cell lines, with halogen substitution on the phenoxy ring (including bromine) identified as beneficial for antiproliferative activity [2]. While direct activity data for the specific 5-bromo-2-ethoxy-4-formyl substitution pattern have not been reported in peer-reviewed literature as of the search date, the scaffold class data establish the relevance of this chemotype for Pgp and anticancer target investigation.

P-glycoprotein inhibition Multidrug resistance reversal Anticancer scaffold

Commercial Availability and Purity Benchmarking: 98% Baseline with Defined Hazard Classification

CAS 832674-58-5 is commercially available at a standardized purity of 98% (HPLC) from multiple independent suppliers, including LeYan (Cat. 1814870), AKSci (Cat. 7968FE), and Fluorochem, with packaging from 1 g to 100 g scales . The compound carries GHS07 hazard classification with H302-H312-H332 warning statements (harmful if swallowed, in contact with skin, or if inhaled), providing a defined safety profile for laboratory handling . The positional isomer CAS 575449-90-0 is similarly available at 98% purity, but the target compound's 5-bromo-2-ethoxy topology offers distinct reactivity in formyl-directed derivatization (e.g., reductive amination, Grignard addition) due to the different electronic environment of the bromine substituent.

Procurement specification Purity benchmarking Safety classification

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry SAR Campaigns Targeting P-Glycoprotein-Mediated Multidrug Resistance

The phenoxy-N-phenylacetamide scaffold has validated Pgp inhibitory activity, with compound 4o achieving 3.0-fold improvement over verapamil in MCF-7/ADR reversal assays [1]. CAS 832674-58-5 provides a specific substitution variant (5-bromo-2-ethoxy-4-formyl) within this scaffold for systematic SAR exploration. Its LogP of 3.68 and TPSA of 64.63 Ų place it in a favorable physicochemical space for membrane target engagement, while the formyl group offers a synthetic handle for further derivatization (e.g., reductive amination to explore amine-containing analogs).

Fragment-Based or Scaffold-Oriented Library Design for Anticancer Lead Discovery

2-Phenoxy-N-phenylacetamides with halogen substitution have demonstrated IC₅₀ values below 20 μM against multiple human cancer cell lines [2]. The 5-bromo-2-ethoxy-4-formyl substitution of CAS 832674-58-5 introduces a bromine atom—a known beneficial feature for anticancer activity in this scaffold class—while maintaining a molecular weight of 378 Da, well within lead-like chemical space. The compound is suitable as a core scaffold for parallel library synthesis targeting diversified N-phenyl and formyl-derived analogs.

Physicochemical Probe Development for Cell Permeability and BBB Penetration Studies

With a TPSA of 64.63 Ų (<90 Ų threshold for BBB penetration), 1 HBD, and a LogP of 3.68, CAS 832674-58-5 occupies a calculated physicochemical profile consistent with CNS drug-like properties [1]. The ΔLogP of +0.27 vs. the positional isomer (CAS 575449-90-0) makes the target compound a useful comparator in permeability studies to quantify how bromine position affects passive membrane diffusion in Caco-2 or PAMPA assays [3].

Building Block for Diversity-Oriented Synthesis via Formyl Group Functionalization

The 4-formyl group on the phenoxy ring provides a reactive aldehyde handle for diversity-oriented derivatization, including reductive amination, Wittig olefination, and hydrazone formation. Combined with the N-phenylacetamide moiety, this enables rapid generation of compound libraries for high-throughput screening. The 98% commercial purity [1] supports direct use without additional purification in parallel synthesis workflows.

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